1,1,1-Trichloro-4-pentyn-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1470-30-0 |
|---|---|
Molecular Formula |
C5H5Cl3O |
Molecular Weight |
187.45 g/mol |
IUPAC Name |
1,1,1-trichloropent-4-yn-2-ol |
InChI |
InChI=1S/C5H5Cl3O/c1-2-3-4(9)5(6,7)8/h1,4,9H,3H2 |
InChI Key |
YIAXMOWTDZGCTK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trichloro 4 Pentyn 2 Ol and Analogous Highly Chlorinated Unsaturated Alcohols
Development of Chemical Synthesis Routes
The creation of these complex molecules relies on fundamental organic reactions that have been adapted and optimized for these specific substrates. Key among these are reactions that form new carbon-carbon bonds, such as the Grignard reaction, and additions to unsaturated systems, often facilitated by catalysts.
Grignard reactions are a cornerstone for the formation of alcohols from carbonyl compounds. adichemistry.commasterorganicchemistry.com This methodology is particularly effective for synthesizing tertiary alcohols by reacting a Grignard reagent with a ketone. libretexts.orglibretexts.org The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the alcohol. libretexts.org
In the context of synthesizing compounds like 1,1,1-trichloro-4-pentyn-2-ol, a relevant Grignard reagent, such as propargylmagnesium bromide, would react with a trihalogenated aldehyde, like chloral (B1216628) (trichloroacetaldehyde). The organomagnesium halide acts as a potent nucleophile, adding its propargyl group to the carbonyl carbon of chloral. adichemistry.com This reaction is highly versatile, allowing for the creation of a wide range of secondary and tertiary alcohols by selecting the appropriate Grignard reagent and carbonyl compound. libretexts.org However, a significant drawback of this method can be the economic and practical challenges associated with the preparation and stoichiometric use of the Grignard reagents. google.com
For instance, the reaction of ethylmagnesium bromide with 5,5,5-trichloro-3-penten-2-one primarily attacks the carbonyl carbon to produce the corresponding tertiary alcohol, 6,6,6-trichloro-3-methyl-4-hexen-3-ol. oup.com This highlights the general utility of Grignard reagents in creating complex halogenated alcohols.
Table 1: Examples of Grignard Reactions for Alcohol Synthesis This table is for illustrative purposes based on general Grignard reaction principles.
| Grignard Reagent | Carbonyl Compound | Resulting Alcohol Type |
|---|---|---|
| Propargylmagnesium Bromide | Trichloroacetaldehyde (Chloral) | Secondary Alcohol (e.g., this compound) |
| Methylmagnesium Bromide | Acetone | Tertiary Alcohol |
| Phenylmagnesium Bromide | Benzaldehyde | Secondary Alcohol |
Lewis acids are frequently employed to catalyze the addition of nucleophiles to unsaturated substrates, such as aldehydes and ketones. In the synthesis of analogous chlorinated alcohols, Lewis acids like aluminum chloride, tin tetrachloride, and zinc chloride can facilitate the reaction between an alkene, such as isobutene, and a trihalogenoacetaldehyde like chloral. google.comgoogleapis.com The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the alkene in what is known as an ene reaction. googleapis.com
The amount of catalyst required typically ranges from 0.5 to 30 molar percent, depending on the specific Lewis acid used. googleapis.com This catalytic approach is often more economically viable than stoichiometric methods like the Grignard reaction. google.com The reaction can be performed at temperatures ranging from -20°C to higher temperatures under pressure, and while solvents are not strictly necessary, inert solvents like petroleum ether or n-hexane can be used. googleapis.com For example, the reaction between isobutene and chloral can be catalyzed by various Lewis acids to produce 1,1,1-trichloro-4-methyl-4-penten-2-ol. googleapis.com This product can then undergo further reactions, such as isomerization, to yield other valuable intermediates. google.com
A direct method for synthesizing chlorinated unsaturated alcohols involves the reaction of isobutene with a trihalogenoacetaldehyde, such as chloral or bromal. googleapis.com This reaction, often catalyzed by a Lewis acid, results in the formation of a 1,1,1-trihalogeno-4-methyl-4-penten-2-ol. googleapis.com The process typically involves charging a reactor with the trihalogenoacetaldehyde and then introducing isobutene, with the molar ratio of isobutene to the aldehyde preferably being between 1.0 and 4.0 for efficient utilization of the aldehyde. googleapis.com
The resulting product, 1,1,1-trichloro-4-methyl-4-penten-2-ol, can serve as a precursor to other compounds through isomerization. google.com Heating this alcohol, sometimes in the presence of an acid catalyst or a transition metal catalyst, can induce a shift in the double bond position to form the more thermodynamically stable 1,1,1-trichloro-4-methyl-3-penten-2-ol (B8754772). google.com For example, heating 1,1,1-trichloro-4-methyl-4-penten-2-ol at 140-150°C for an extended period can yield the isomerized product with significant conversion. prepchem.com
Lewis Acid Catalyzed Addition Reactions to Unsaturated Substrates
Stereoselective Synthesis and Chiral Resolution Techniques
Many complex organic molecules, including halogenated alcohols, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ethz.ch Since the biological or chemical activity of these enantiomers can differ significantly, methods for producing a single enantiomer are of great importance. This can be achieved through asymmetric synthesis or by separating a racemic mixture in a process called chiral resolution. ethz.chwikipedia.org
Chiral resolution is a common technique where a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org For chiral alcohols, this can involve forming diastereomeric esters or carbamates. For example, racemic 1,1,1-trichloro-4-methyl-3-penten-2-ol has been resolved by forming a carbamate (B1207046) with (S)-N-(1-(1-naphthyl)ethyl)carbamate, allowing for the precipitation of the diastereomer containing the (2R)-alcohol. google.com Another approach involves reacting the racemic alcohol with a chiral lactone in the presence of an acid to form diastereomeric ethers, which can then be separated. google.com
Asymmetric synthesis aims to create a single enantiomer directly. ethz.ch This often involves using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. ethz.ch For instance, the reduction of a ketone precursor using a chiral reducing agent can lead to the formation of an optically active alcohol. luc.edu
Table 2: Common Chiral Resolution Strategies
| Technique | Principle | Example Application |
|---|---|---|
| Diastereomeric Salt Formation | Reaction of a racemic acid/base with a chiral base/acid to form separable diastereomeric salts. wikipedia.org | Resolution of racemic tartaric acid with (+)-cinchotoxine. wikipedia.org |
| Formation of Diastereomeric Derivatives | Covalent derivatization with a chiral reagent to form separable diastereomers (e.g., esters, amides, carbamates). wikipedia.orggoogle.com | Resolution of racemic alcohols via reaction with a chiral carboxylic acid or isocyanate. google.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netrsc.org | Separation of enantiomers of halogenated nitro-alcohols on a cellulose-based chiral column. researchgate.net |
Novel Catalytic Systems for Compound Preparation
Research continues to focus on developing new and more efficient catalytic systems for the synthesis of complex molecules like this compound. Transition metal catalysts, particularly those based on palladium, have shown great promise in a variety of transformations. luc.educhemrxiv.orgchemie-brunschwig.ch These catalysts can be used for cross-coupling reactions, isomerizations, and various addition reactions. chemie-brunschwig.chgoogle.com
For example, palladium(II) catalysts have been used in the stereoselective synthesis of cyclic ethers through intramolecular additions of alcohols. chemrxiv.org The choice of ligand coordinated to the metal center is crucial for controlling the reactivity and selectivity of the catalyst. Ligands such as BINAP and Xantphos have been explored in palladium-catalyzed cyclization reactions. chemrxiv.org
In the context of preparing chlorinated unsaturated alcohols, novel catalytic systems could improve the efficiency of the key bond-forming steps. Indium(III) bromide (InBr₃), for instance, has been shown to be an effective catalyst for the stereoselective synthesis of certain dihydropyrans, which share structural motifs with unsaturated alcohols. researchgate.net The development of bimetallic palladium catalysts and catalysts incorporating chiral ligands is an active area of research aimed at achieving higher efficiency and enantioselectivity in asymmetric synthesis. luc.eduluc.edu
Chemical Reactivity and Transformation Studies of 1,1,1 Trichloro 4 Pentyn 2 Ol Derivatives
Isomerization Dynamics and Mechanistic Pathways in Unsaturated Halogenated Alcohols
The isomerization of unsaturated halogenated alcohols, such as 1,1,1-trichloro-4-pentyn-2-ol and its analogs, is a key transformation that allows for the strategic repositioning of double bonds to access different isomers. These reactions can be induced by heat, acid catalysts, or transition metals, each offering distinct mechanistic pathways and levels of selectivity.
Thermal isomerization is a method used for the synthesis of allylic alcohols. For instance, heating 1,1,1-trihalogeno-4-methyl-4-penten-2-ol at temperatures between 140–200°C can lead to double-bond migration, with conversions reported to be over 85% and selectivities as high as 95%. In the absence of a catalyst, this rearrangement requires temperatures in the range of 100°C to 250°C to shift the double bond's position. google.com However, the rate of isomerization under these conditions is slow, which can lead to decreased selectivity for the desired product. google.com The optimal temperature range for this thermal process is generally between 140°C and 200°C. google.com
Challenges in this method include the potential for tar formation at higher temperatures, necessitating careful temperature control. Furthermore, separating the resulting isomers often requires precise distillation techniques. For example, the distillation of 1,1,1-trichloro derivatives at 100–122°C under a pressure of 20 mmHg resulted in a mixture containing a 79:21 ratio of the desired isomer to the starting material.
A study on the thermal rearrangement of 6,6,6-trichloro-3-methyl-4-hexen-3-ol, a related tertiary alcohol, showed that heating it to its distilling temperature (88–90°C at 6 mmHg) caused an allylic rearrangement to 4,6,6-trichloro-3-methyl-5-hexen-3-ol. oup.com
Table 1: Thermal Isomerization Parameters for Halogenated Alcohols
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 140–200°C google.com | Lower temperatures result in slow kinetics, while higher temperatures can reduce selectivity. |
| Catalyst | Catalyst-free | Avoids side reactions that can be caused by Lewis acids. |
| Purity of Starting Material | High | Use of highly pure starting material is desirable for high selectivity. google.com |
Acid catalysts can promote the isomerization of unsaturated halogenated alcohols at lower temperatures than purely thermal methods. The reaction can be carried out at temperatures between 50°C and 250°C when an acid catalyst is present. google.comgoogleapis.com Preferred temperatures for acid-catalyzed isomerization are in the range of 60°C to 170°C. googleapis.com
A variety of acid catalysts can be employed, including Lewis acids like aluminum chloride and tin tetrachloride, as well as Brønsted acids such as sulfuric acid and phosphoric acid. google.comgoogleapis.com The amount of acid catalyst used typically ranges from 0.1 to 30 wt%, with a preferred range of 0.1 to 5 wt%. google.com For instance, using 2 wt% of p-toluenesulfonic acid with 1,1,1-trichloro-4-methyl-4-penten-2-ol at 50°C led to an 88% conversion after 40 hours.
The choice of acid and reaction conditions can influence the selectivity of the isomerization. For example, in the ruthenium-catalyzed semi-hydrogenation of functionalized diaryl alkynes, the choice between trifluoroacetic acid and acetic acid determined whether the E- or Z-isomer was preferentially formed. rsc.org Similarly, additives can be used to control selectivity in metal-catalyzed isomerizations by reversibly inhibiting the catalyst to prevent unwanted subsequent reactions. acs.orgnih.gov
Transition metal catalysts are effective in promoting the isomerization of unsaturated alcohols, including propargylic and allylic alcohols. nih.govorganic-chemistry.orgresearchgate.net These reactions often proceed under mild conditions and can offer high selectivity. organic-chemistry.orgresearchgate.net Ruthenium, rhodium, palladium, and iridium complexes have all been used to catalyze the isomerization of propargylic alcohols to α,β-unsaturated aldehydes and ketones. nih.gov
Ruthenium complexes, in particular, have been shown to be effective for the redox isomerization of propargylic alcohols. nih.govorganic-chemistry.org One such system employs an indenylbis(triphenylphosphine)ruthenium chloride complex with an indium triflate co-catalyst and camphorsulfonic acid to achieve high yields of trans-enones exclusively. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds through an intramolecular 1,3-hydride shift. organic-chemistry.org Palladium-catalyzed isomerization of alkynyl alcohols can also be used to generate α,β-unsaturated aldehydes. nih.gov
The amount of transition metal catalyst used is typically in the range of 0.001 to 30 wt%, with a preferred range of 0.1 to 10 wt%. google.com The reaction is generally heated to a temperature between 100°C and 250°C, with a preferred range of 140°C to 200°C. google.com
Table 2: Comparison of Isomerization Methods
| Method | Temperature Range | Catalysts | Key Features |
|---|---|---|---|
| Thermal | 100–250°C google.com | None | Simple, but can have low selectivity and require high temperatures. google.com |
| Acid-Catalyzed | 50–250°C google.com | Lewis acids, Brønsted acids google.comgoogleapis.com | Allows for lower reaction temperatures; selectivity can be controlled by the choice of acid. rsc.org |
Acid-Catalyzed Isomerization Processes and Selectivity Control
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group in this compound can undergo nucleophilic substitution reactions, allowing for its replacement by other functional groups. smolecule.com Common reagents for this transformation include halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Electrophilic and Radical Additions to the Alkyne Moiety
The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions. libretexts.org Although alkynes are generally less reactive towards electrophiles than alkenes, these reactions do occur. libretexts.org The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, with the halide attaching to the more substituted carbon. libretexts.org Halogenation of alkynes with reagents like bromine (Br₂) results in the formation of dihaloalkene and tetrahaloalkane products. libretexts.orgscribd.com
Radical additions to the alkyne functionality also represent a significant class of transformations. These reactions can be initiated by various radical species and are important in the synthesis of heterocyclic compounds. science.govethernet.edu.et
Derivatization for Advanced Organic Intermediates
This compound and its derivatives serve as versatile building blocks in organic synthesis. For example, 1,1,1-trichloro-4-methyl-3-penten-2-ol (B8754772) is a precursor in the synthesis of the acid components of certain insecticides. google.comgoogleapis.com It can be reacted with orthoesters or ketene (B1206846) acetals to form intermediates that are then converted to cyclopropane (B1198618) carboxylic esters. googleapis.comgoogle.com
The trichloroacetamide (B1219227) group, which can be introduced from a related trichloroacetimidate, is a useful functional group in synthesis. For example, it has been used in Overman rearrangements to introduce an amine group during the synthesis of natural products and other valuable compounds. rsc.org
Derivatives of 4-pentyn-1-ol (B147250) can be used in the synthesis of more complex molecules. For instance, it can be protected and then elaborated through various reactions, including silylation and olefination, to create intermediates for further transformations. rsc.org
Cyclization Reactions to Form Heterocycles (e.g., Furanones, Pyrazoles)
The structural features of this compound derivatives are conducive to cyclization reactions, leading to the formation of important five-membered heterocyclic rings such as furanones and pyrazoles. These transformations typically involve the participation of the alcohol and the trichloromethyl-bearing carbon backbone, often after initial modification.
Research has demonstrated that derivatives of this alcohol can be key precursors for substituted furanones. Specifically, the base-catalyzed condensation of 2-methyl-3,5,5-trichloro-4-penten-2-ol, a structural isomer of a hydrated and rearranged form of this compound, with active methylene (B1212753) compounds like malonic and acetoacetic esters, yields 4-(2,2-dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone derivatives. oup.comoup.comresearchgate.net This reaction proceeds by the nucleophilic attack of the enolate of the active methylene compound on the chlorohydrin, leading to cyclization and the formation of the lactone ring. oup.com These furanones are significant as they are key intermediates in the synthesis of permethrinic acid, a component of potent insecticides. oup.comoup.com
Table 1: Synthesis of Tetrahydrofuranone Derivatives from a 1,1,1-Trichloro-4-penten-2-ol Isomer
| Reactant | Base / Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl malonate | Sodium / Ethanol | 4-(2,2-Dichloroethenyl)-3-ethoxycarbonyl-5,5-dimethyltetrahydro-2-furanone | 41% | oup.comoup.com |
| Ethyl acetoacetate | Sodium / Ethanol | 3-Acetyl-4-(2,2-dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone | 50-76% | oup.com |
| Ethyl benzoylacetate | Sodium / Ethanol | 3-Benzoyl-4-(2,2-dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone | Not specified | oup.com |
The synthesis of pyrazoles from this compound derivatives generally requires initial transformation into a 1,3-dicarbonyl or an equivalent precursor. The standard Knorr pyrazole (B372694) synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com In this context, the trichloromethyl group of the pentynol can be converted to a ketone or ester functionality. For instance, related compounds such as 1,1,1-trichloro-4-alkoxy-3-alken-2-ones react with hydrazine derivatives to form pyrazoles. researchgate.netchemicalbook.com Similarly, 1,1-dichloro-4-methoxy-3-penten-2-one undergoes cyclocondensation with various hydrazines to yield 5-dichloromethyl-3-methylpyrazoles. researchgate.net This suggests a viable, albeit indirect, pathway where the alcohol is first oxidized to a ketone, followed by reaction with hydrazine to undergo cyclocondensation, ultimately forming the pyrazole ring. youtube.comresearchgate.net
Transformations into Carboxylic Acid Derivatives, including Cyclopropane Carboxylic Esters
A significant application of this compound derivatives is their conversion into highly substituted carboxylic acid derivatives, most notably cyclopropane carboxylic esters. These esters are crucial acid components for the synthesis of pyrethroid insecticides, which are valued for their high efficacy and low toxicity. google.com
The transformation typically begins with an isomerized form of the parent alcohol, such as 1,1,1-trichloro-4-methyl-3-penten-2-ol. google.comgoogle.com This alcohol is reacted with an orthoester, for example, ethyl orthoacetate or ethyl orthopropionate, often in the presence of an acid catalyst. google.comgoogle.com This step results in the formation of a key intermediate, a 3,3-dimethyl-4,6,6-trihalogeno-5-hexenoic ester. google.com Subsequent treatment of this hexenoic ester with a basic reagent induces dehydrochlorination and intramolecular cyclization, yielding the desired 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. google.com This process offers an efficient and cost-effective route compared to other synthetic methods. google.com
Table 2: Transformation of 1,1,1-Trichloro-4-methyl-3-penten-2-ol to Cyclopropane Carboxylic Ester Precursors
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product | Reference |
|---|---|---|---|---|
| 1,1,1-Trichloro-4-methyl-3-penten-2-ol | Ethyl orthoacetate | Heat at 110-155°C for 6 hours | Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate | google.com |
| 1,1,1-Trichloro-4-methyl-3-penten-2-ol | Ethyl ortho-propionate | Isobutyric acid catalyst, heat at 130-145°C for 4 hours | Propyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate | google.com |
| 1,1,1-Trichloro-4-methyl-3-penten-2-ol | Ketene diethyl acetal | o-Xylene solvent | Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate | google.com |
Formation of Ether and Phenol (B47542) Derivatives
The secondary alcohol group in this compound is a potential site for the formation of ether derivatives through O-alkylation or O-arylation reactions. Standard synthetic methodologies for ether formation, such as the Williamson ether synthesis, could theoretically be applied. This would involve deprotonating the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
However, despite the chemical feasibility, specific examples detailing the synthesis of ether or phenol derivatives directly from this compound are not prominently featured in the reviewed literature. The primary research focus for this compound and its close derivatives has been on transformations that utilize the combined reactivity of the trichloromethyl group and the unsaturated carbon chain to build complex insecticidal frameworks. oup.comgoogle.com General methods for etherification are well-established, including the use of alkyl halides, sulfates, or sulfonates as electrophiles. organic-chemistry.org The formation of phenol ethers would proceed via a similar nucleophilic substitution pathway using the corresponding phenoxide. The reactivity of other functional groups within the molecule, particularly the terminal alkyne, would need to be considered to avoid competing side reactions under specific conditions.
Mechanistic Investigations of Reactions Involving 1,1,1 Trichloro 4 Pentyn 2 Ol Precursors and Analogs
Elucidation of Carbon-Carbon Bond Forming Reaction Mechanisms
The formation of carbon-carbon (C-C) bonds is fundamental to the synthesis of 1,1,1-Trichloro-4-pentyn-2-ol and its analogs. These reactions typically involve the coupling of electrophilic and nucleophilic partners. alevelchemistry.co.uk Key mechanistic pathways include aldol-type condensations and Grignard reactions.
A primary route to precursors involves the crossed aldol (B89426) condensation between a ketone and chloral (B1216628) (trichloroacetaldehyde). cdnsciencepub.com This reaction creates a β-hydroxy carbonyl compound and establishes two new asymmetric centers if an unsymmetrical ketone is used. cdnsciencepub.com The mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloral. The stereochemical outcome of this C-C bond formation can be subject to either kinetic or thermodynamic control. cdnsciencepub.com
Another significant C-C bond-forming method is the Grignard reaction. For instance, the synthesis of an analog, 1,1,1-trichloro-4-methyl-3-penten-2-ol (B8754772), can be achieved by reacting an appropriate Grignard reagent with a trichloro-substituted aldehyde or ketone. google.com This pathway involves the nucleophilic attack of the organometallic carbon on the carbonyl carbon, forming a new C-C single bond and, after workup, the secondary alcohol functionality. alevelchemistry.co.ukgoogle.com
Radical reactions also offer a pathway for C-C bond formation, particularly in the synthesis of complex structures from precursors. libretexts.org These reactions are typically initiated by a radical initiator like Azobisisobutyronitrile (AIBN) and involve a chain propagation mechanism. libretexts.org A carbon-centered radical, often generated from an alkyl halide, can add across an alkyne or alkene, forming a new C-C bond and another radical, which continues the chain. libretexts.org While specific studies on this compound are limited, the principles of radical cyclization of precursors containing both a radical source and an alkyne are well-established for creating cyclic analogs.
Kinetic and Thermodynamic Control in Synthetic Transformations
The composition of product mixtures in reactions forming this compound analogs can be dictated by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comwikipedia.org Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas thermodynamic control favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org
This distinction is evident in the aldol addition of ketones to chloral and the isomerization of related unsaturated alcohols. In the condensation of chloral with certain acyclic ketones, the ratio of diastereomeric products remains constant throughout the reaction, indicating that the epimerization rate is much faster than the addition rate. cdnsciencepub.com This suggests the stereochemistry is thermodynamically controlled. cdnsciencepub.com Conversely, with a more rigid ketone like cyclohexanone, the product ratio changes over time, demonstrating initial kinetic control that slowly gives way to the thermodynamically favored product. cdnsciencepub.com The mechanism for this equilibration (epimerization) has been shown to proceed through an enolization-ketonization pathway, rather than a retro-aldol or dehydration-rehydration sequence. cdnsciencepub.com
The isomerization of allylic alcohols, which are analogs of the target compound, is also a key example. The thermal rearrangement of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to 1,1,1-trihalogeno-4-methyl-3-penten-2-ol is highly dependent on temperature. google.com At lower temperatures, the reaction rate is slow, but at elevated temperatures (e.g., 140–200°C), the more stable, conjugated 3-penten-2-ol (B74221) isomer is formed. google.com This suggests that while the 4-penten-2-ol (B1585244) may form initially, the system equilibrates to the more thermodynamically stable isomer at higher temperatures.
Table 1: Effect of Temperature on Isomerization of 1,1,1-trichloro-4-methyl-4-penten-2-ol
| Temperature (°C) | Reaction Time (hours) | Predominant Product | Type of Control | Reference |
|---|---|---|---|---|
| < 100 | Long | Starting Material / Slow Conversion | Kinetic Regime | google.com |
| 140 - 200 | Shorter | 1,1,1-trichloro-4-methyl-3-penten-2-ol | Thermodynamic | google.com |
| > 200 | Shorter | Decreased Selectivity / Side Products | Thermodynamic (with side reactions) | google.com |
Role of Catalysis in Directing Reaction Outcomes
Catalysts play a pivotal role in the synthesis of this compound and its analogs by increasing reaction rates and directing selectivity. google.com Both acid and metal-based catalysts are employed to influence the outcome of synthetic transformations.
In the isomerization of 1-halogeno-4-alkene-2-ols to their more stable 3-alkene-2-ol counterparts, acid catalysts are frequently used. google.com Lewis acids, such as aluminum chloride or tin tetrachloride, and Brønsted acids, like p-toluenesulfonic acid, can significantly accelerate the double bond migration at lower temperatures (60°–170°C) than the uncatalyzed thermal reaction. google.com The catalyst is typically used in amounts ranging from 0.1 to 30 wt%, with the choice of catalyst and its concentration affecting both the rate and the selectivity of the isomerization. google.com
Phase-transfer catalysis is another effective strategy, particularly for enhancing the efficiency of alkyne functionalization in biphasic systems. smolecule.com Quaternary ammonium (B1175870) salts can facilitate the transfer of ionic reagents between aqueous and organic phases, enabling reactions that might otherwise be slow or inefficient, which is relevant for the synthesis of trichloromethyl carbinols. smolecule.com
Metal catalysis is crucial for more complex C-C bond-forming reactions. For example, rhodium complexes have been shown to catalyze the reaction of silyl (B83357) enol ethers with diazoacetates, representing a surrogate to the aldol reaction that can proceed with high enantioselectivity. acs.org Similarly, palladium catalysts are used in benzannulation reactions of enyne precursors, demonstrating the utility of transition metals in constructing complex molecular architectures from simple alkynyl building blocks. acs.org
Table 2: Catalysts Used in Transformations of this compound Analogs
| Catalyst Type | Example Catalyst | Reaction Type | Effect | Reference |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid | Isomerization | Increases reaction rate at lower temperatures | google.com |
| Lewis Acid | Aluminum chloride (AlCl₃) | Isomerization | Increases reaction rate | google.com |
| Base | Sodium Acetate | Epimerization | Catalyzes equilibration of diastereomers | cdnsciencepub.com |
| Phase-Transfer | Quaternary ammonium salts | Alkyne functionalization | Enhances efficiency and selectivity | smolecule.com |
| Transition Metal | Rhodium(II) prolinate | C-C bond formation | High chemo- and enantioselectivity | acs.org |
Solvent Effects and Reaction Medium Influence on Selectivity
The choice of solvent or reaction medium can profoundly impact the rate and selectivity of reactions involving this compound precursors. weebly.com The solvent's polarity, proticity, and ability to solvate intermediates can alter the energy of transition states and favor one reaction pathway over another.
In nucleophilic addition reactions to form trichloromethyl carbinols, solvent polarity plays a direct role. A study on relevant nucleophilic additions showed a correlation between the rate constant and the solvent's dielectric constant. smolecule.com For instance, the rate and selectivity of the reaction vary between solvents like methanol, ethanol, and acetonitrile, highlighting the influence of the medium's properties on the reaction outcome. smolecule.com
Table 3: Solvent Effects on Nucleophilic Addition for Trichloromethyl Carbinol Formation
| Solvent | Dielectric Constant | Relative Rate Constant | Selectivity Ratio | Reference |
|---|---|---|---|---|
| Methanol | 32.70 | 0.68 | 2.3:1 | smolecule.com |
| Ethanol | 24.55 | 1.00 | 3.1:1 | smolecule.com |
| Acetonitrile | 37.5 | (Data not specified) | (Data not specified) | smolecule.com |
Table adapted from data on nucleophilic addition reactions relevant to trichloromethyl carbinol formation. smolecule.com
Stereochemistry and Chirality in 1,1,1 Trichloro 4 Pentyn 2 Ol Chemistry
Chiral Resolution Strategies and Enantioselective Synthesis
The separation of enantiomers of racemic 1,1,1-trichloro-4-pentyn-2-ol and its derivatives is a critical step for accessing stereochemically pure compounds. One documented method involves the use of chiral resolving agents to form diastereomeric derivatives that can be separated. For instance, racemic 1,1,1-trichloro-4-methyl-3-penten-2-ol (B8754772) has been resolved using (S)-N-(1-(1-naphthyl)ethyl)carbamate. google.com The resulting diastereomers can be separated, with one precipitating from the reaction mixture, allowing for the isolation of the (2R)-alcohol moiety. google.com This carbamate (B1207046) can then be cleaved to yield the enantiomerically enriched alcohol. google.com
Enantioselective synthesis offers a more direct route to obtaining a single enantiomer. libretexts.org While specific enantioselective syntheses for this compound are not extensively detailed in the provided results, general principles of enantioselective synthesis are highly relevant. libretexts.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. libretexts.org For allylic alcohols with similar structural motifs, enantioselective epoxidation reactions, such as the Sharpless epoxidation, have proven highly effective in establishing specific stereocenters. libretexts.org This suggests that similar strategies could be adapted for the enantioselective synthesis of this compound or its derivatives.
Table 1: Chiral Resolution and Enantioselective Synthesis Approaches
| Method | Description | Example |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric derivatives with a chiral resolving agent. | Resolution of racemic 1,1,1-trichloro-4-methyl-3-penten-2-ol using (S)-N-(1-(1-naphthyl)ethyl)carbamate. google.com |
| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries to control stereochemistry. libretexts.org | Sharpless epoxidation of allylic alcohols using diethyl tartrate (DET) as a chiral auxiliary. libretexts.org |
Diastereoselective Reactions and Product Control
The stereocenter in this compound and its derivatives plays a crucial role in directing the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers. The control of diastereoselectivity is a key aspect of utilizing this compound in complex molecule synthesis.
One example of a diastereoselective reaction involves the allylic rearrangement of related compounds. For instance, the thermal rearrangement of 6,6,6-trichloro-3-methyl-4-hexen-3-ol leads to the formation of 4,6,6-trichloro-3-methyl-5-hexen-3-ol. oup.com The stereochemistry of the starting material influences the stereochemistry of the product. Furthermore, the stereoselective synthesis of dl-erythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol has been achieved, demonstrating control over the diastereomeric outcome. oup.com
The reduction of related unsaturated ketones can also proceed with high diastereoselectivity. Catalytic reduction of 2,3-disubstituted cyclopentenones and cyclohexenones using a chiral oxazaborolidine catalyst yields chiral allylic alcohols with high enantiomeric excess and, subsequently, directed reduction of these alcohols can afford specific diastereomers. acs.org While not directly involving this compound, these examples highlight the principles of achieving diastereocontrol in similar systems.
Table 2: Examples of Diastereoselective Reactions
| Reaction Type | Reactant | Product | Key Feature |
|---|---|---|---|
| Allylic Rearrangement | 6,6,6-trichloro-3-methyl-4-hexen-3-ol | 4,6,6-trichloro-3-methyl-5-hexen-3-ol | Thermal rearrangement leading to a specific diastereomer. oup.com |
Conformational Analysis and Stereochemical Assignments
The three-dimensional structure and conformational preferences of this compound are fundamental to understanding its reactivity. The bulky trichloromethyl group and the hydroxyl group attached to the chiral center significantly influence the molecule's preferred conformations. The rotation around the C-C single bonds will be sterically hindered, leading to distinct energy minima for different rotamers.
The absolute stereoconfiguration of chiral centers is often determined by a combination of spectroscopic methods and chemical correlation. For a derivative, (2R)-1,1,1-trichloro-4-methyl-3-penten-2-ol, the absolute stereochemistry was established by reasoning back through a sequence of reactions from a product of known absolute configuration. google.com The use of chiral shift reagents in NMR spectroscopy can also be a powerful tool for determining enantiomeric purity and assigning stereochemistry. google.com
Table 3: Methods for Conformational Analysis and Stereochemical Assignment
| Technique | Application |
|---|---|
| Computational Methods (DFT) | Prediction of stable conformations and their relative energies. researchgate.net |
| NMR Spectroscopy | Elucidation of molecular structure and conformational preferences in solution. Use of chiral shift reagents to determine enantiomeric excess and assign absolute configuration. google.com |
| Chemical Correlation | Relating the stereochemistry of a compound to a known standard through a series of stereochemically defined reactions. google.com |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute stereochemistry in the solid state. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1,1,1-Trichloro-4-pentyn-2-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different chemical environments of the protons. The electron-withdrawing nature of the trichloromethyl group significantly influences the chemical shifts of adjacent protons, shifting them to a lower field (higher ppm).
Acetylenic Proton (-C≡CH): A signal for the terminal alkyne proton is anticipated around 2.0-3.0 ppm. This proton would likely appear as a triplet due to coupling with the two protons on the adjacent methylene (B1212753) group (C3).
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the alkyne and the chiral center (C3) would be diastereotopic and are expected to resonate as a complex multiplet, likely in the range of 2.5-3.0 ppm.
Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group (C2) is expected at a downfield position, approximately 4.0-4.5 ppm, due to the deshielding effects of both the adjacent CCl₃ group and the hydroxyl group. It would appear as a triplet or a more complex multiplet.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly variable depending on concentration, solvent, and temperature. It can range from 2.0 to 5.0 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the carbon backbone. Five distinct signals are expected.
C1 (-CCl₃): The carbon of the trichloromethyl group is expected to have a signal at a very high chemical shift, likely around 100-105 ppm, due to the strong deshielding effect of the three chlorine atoms.
C2 (-CH(OH)-): The carbon bearing the hydroxyl group is expected to appear in the range of 70-80 ppm.
C3 (-CH₂-): The methylene carbon signal is predicted to be in the aliphatic region, around 25-35 ppm.
C4 (-C≡CH): The internal alkyne carbon is expected in the 80-90 ppm range.
C5 (≡CH): The terminal alkyne carbon is typically found further upfield than the internal one, around 70-75 ppm.
Stereochemical Analysis: The C2 carbon is a chiral center, meaning this compound can exist as a racemic mixture of two enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents could induce separate signals for each enantiomer, allowing for the determination of enantiomeric excess.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| -C≡CH | 2.0 - 3.0 | t (triplet) | C1 (-CCl₃) | 100 - 105 |
| -CH₂(C≡CH) | 2.5 - 3.0 | m (multiplet) | C2 (-CH(OH)-) | 70 - 80 |
| -CH(OH)- | 4.0 - 4.5 | m (multiplet) | C3 (-CH₂-) | 25 - 35 |
| -OH | 2.0 - 5.0 | br s (broad singlet) | C4 (-C≡CH) | 80 - 90 |
| C5 (≡CH) | 70 - 75 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the hydroxyl, alkyne, and carbon-chlorine bonds. Based on data for the parent compound 4-pentyn-2-ol (B120216) and general spectroscopic principles, the following peaks are expected pg.edu.plchemicalbook.com:
O-H Stretch: A strong, broad absorption band between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
≡C-H Stretch: A sharp, strong absorption band appearing around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.
C-H Stretch (aliphatic): Absorptions between 2850 and 3000 cm⁻¹ corresponding to the methylene C-H bonds.
C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2150 cm⁻¹. Terminal alkynes often show a more prominent peak than internal alkynes.
C-O Stretch: A strong absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹, corresponding to the C-O single bond of the secondary alcohol.
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, arising from the C-Cl bonds of the trichloromethyl group.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. For this molecule, the C≡C and C-Cl bonds, which are highly polarizable, are expected to produce strong Raman signals. The O-H stretch, in contrast, is typically weak in Raman spectra. This makes Raman a valuable tool for confirming the alkyne and trichloromethyl groups.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
|---|---|---|---|
| O-H | Stretch | 3600 - 3200 (Broad) | Weak |
| ≡C-H | Stretch | ~3300 (Sharp) | Medium |
| -CH₂- | Stretch | 3000 - 2850 | Medium |
| C≡C | Stretch | 2150 - 2100 (Weak-Medium) | Strong |
| C-O | Stretch | 1150 - 1050 | Weak |
| C-Cl | Stretch | 800 - 600 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, corroborates the molecular structure. The molecular formula of this compound is C₅H₅Cl₃O.
Molecular Ion: The molecular weight can be calculated using the most common isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). However, the presence of three chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The most abundant peak in the molecular ion cluster would correspond to the ion containing three ³⁵Cl isotopes. The full isotopic pattern for [C₅H₅Cl₃O]⁺ would show peaks at m/z values of approximately 188, 190, 192, and 194.
Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Key predicted fragmentation pathways include:
Alpha-Cleavage: The most likely fragmentation is the loss of the stable trichloromethyl radical (•CCl₃) via cleavage of the C1-C2 bond. This would result in a prominent fragment ion [M - CCl₃]⁺ at m/z ≈ 71.
Loss of Water: Dehydration could lead to the loss of an H₂O molecule, resulting in a fragment ion [M - H₂O]⁺.
Cleavage adjacent to the alkyne: Fragmentation of the C3-C4 bond could also occur.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 188, 190, 192, 194 | [C₅H₅Cl₃O]⁺ | Molecular ion (M⁺) cluster, due to Cl isotopes. |
| 71 | [C₄H₅O]⁺ | Result of losing the •CCl₃ radical. Expected to be a major peak. |
| 170, 172, 174, 176 | [C₅H₃Cl₃]⁺ | Result of losing H₂O from the molecular ion. |
| 117, 119, 121 | [CCl₃]⁺ | Trichloromethyl cation. |
Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination
Gas chromatography is a standard technique for separating volatile compounds and assessing the purity of a sample. For this compound, GC would be used to verify that the synthesized product is a single compound and to detect any residual starting materials or byproducts.
A typical GC analysis would involve injecting the sample onto a capillary column with a suitable stationary phase. Given the polarity of the alcohol, a mid-polarity column (e.g., a phenyl polysiloxane phase like DB-5 or HP-5) would likely provide good separation. A flame ionization detector (FID) would offer high sensitivity for this organic analyte. The result would be a chromatogram where the retention time is characteristic of the compound under the specific analytical conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
While no specific isomers are reported from a synthesis route, if a reaction produced both this compound and a constitutional isomer (e.g., 1,1,1-Trichloro-3-pentyn-2-ol) through rearrangement, GC would be the primary method to determine the ratio of these isomers, provided a column capable of resolving them is used.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Modeling
No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods to model reaction pathways for 1,1,1-Trichloro-4-pentyn-2-ol were identified in the search results. While DFT is a common method for predicting spectroscopic data and reaction mechanisms for analogous compounds, dedicated research on this specific alkyne is not available.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
There is no available literature detailing molecular dynamics (MD) simulations performed on this compound. Such studies would be essential for understanding its conformational preferences, flexibility in different environments, and specific interactions with solvent molecules, but this research has not been published in the resources reviewed.
Applications in Advanced Organic Synthesis and Materials Science
Utility as Precursors for Bioactive Molecules and Agro-chemicals (e.g., Insecticide Components)
1,1,1-Trichloro-4-pentyn-2-ol is a valuable intermediate in the synthesis of complex organic molecules. smolecule.com Its halogenated structure suggests its potential as a component in agrochemical formulations. smolecule.com While direct applications are not extensively documented, its structural similarity to other key intermediates provides strong evidence of its utility.
A closely related analogue, 1,1,1-trichloro-4-methyl-3-penten-2-ol (B8754772), serves as a well-established starting material in the synthesis of potent pyrethroid insecticides. google.comgoogleapis.com This precursor undergoes specific chemical transformations to form the acid components of 2,2-dimethyl-3-(2',2'-dihalogenovinyl)cyclopropane carboxylic esters, which are the core structures of these remarkable insecticides. googleapis.comgoogle.com The synthetic pathway often involves reacting the trichloromethyl carbinol with orthoacetic esters, followed by treatment with a basic reagent to induce cyclization. google.com
Given these precedents, this compound is recognized as a promising precursor for similar applications. The trichloromethyl carbinol moiety is a key functional group for these synthetic routes, and the terminal alkyne group offers an additional site for chemical modification, potentially leading to novel bioactive compounds. Propargylic alcohols, as a class, are considered important building blocks in both pharmaceutical and agrochemical chemistry due to the versatility of the alkyne and alcohol functional groups. acs.org
| Precursor Type | Key Reaction | Intermediate Product | Final Bioactive Component Class | Reference |
|---|---|---|---|---|
| 1,1,1-Trihalogeno-4-methyl-3-penten-2-ol | Reaction with orthoacetic esters or ketone acetals | 3,3-dimethyl-4,6,6-trihalogeno-5-hexenoic esters | Pyrethroid Insecticides (Cyclopropane carboxylates) | google.com |
| 1,1,1-Trihalogeno-4-methyl-4-penten-2-ol | Thermal or acid-catalyzed isomerization | 1,1,1-Trihalogeno-4-methyl-3-penten-2-ol | Pyrethroid Insecticides (via isomerization) | googleapis.com |
| This compound (Potential) | Nucleophilic substitution, reduction, or alkyne modifications | Halogenated intermediates, functionalized alkynes | Novel Insecticides and Agrochemicals | smolecule.com |
Building Blocks for Polymeric Materials and Functionalized Carbon Scaffolds
The application of this compound in materials science, particularly as a building block for polymers and carbon scaffolds, is an area of theoretical potential rather than established practice. The presence of a terminal alkyne group suggests that the molecule could undergo polymerization. Propargyl alcohol, the parent compound lacking the trichloromethyl group, is known to polymerize upon heating or treatment with a base. It can be used to introduce functional groups or create cross-linked structures in polymers.
However, research indicates that the polymerization of propargyl alcohol can be challenging due to the reactivity of the hydroxyl group located near the alkyne, which can interfere with the process. mdpi.com This challenge would likely extend to this compound. Furthermore, some synthetic methods for creating trichloromethyl carbinols have been found to be incompatible with propargylic alcohols, highlighting their unique and sometimes problematic reactivity. organic-chemistry.org Despite these challenges, the alkyne functionality remains a candidate for reactions like copper-catalyzed click chemistry, which could be employed to incorporate the molecule into larger polymeric structures.
There is no specific information available in the reviewed scientific literature regarding the use of this compound for the synthesis of functionalized carbon scaffolds.
Potential in Drug Discovery and Development as Chiral Synthons
The this compound molecule is chiral, with a stereocenter at the carbon atom bearing the hydroxyl group (C2). This makes it a candidate for use as a chiral synthon in drug discovery. Enantiomerically pure propargylic alcohols are highly sought-after building blocks for the synthesis of pharmaceuticals and other biologically active compounds. acs.orgmdpi.com Their dual functionality allows for a wide array of chemical transformations, making them valuable in constructing complex, stereochemically defined molecules. acs.org
While methods for the direct asymmetric synthesis of this compound are not detailed in the literature, strategies applied to analogous compounds are highly relevant. Racemic mixtures of similar secondary alcohols, such as 1,1,1-trichloro-4-methyl-3-penten-2-ol, have been successfully resolved into their separate enantiomers. google.com A common technique involves reacting the racemic alcohol with a chiral resolving agent, such as an (S)-N-(1-(1-naphthyl)ethyl)carbamate, to form diastereomers that can be separated physically. google.com The desired enantiomer of the alcohol is then recovered by cleaving the carbamate (B1207046). google.com
This established methodology could be directly applied to this compound, allowing for the isolation of its (R) and (S) enantiomers. These enantiopure building blocks could then be used in the stereoselective synthesis of new therapeutic agents, where specific stereochemistry is often crucial for biological activity. smolecule.com
| Strategy | Description | Example Application/Method | Relevance to this compound | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral precursor. | Reduction of a corresponding alkynone (e.g., 3-pentyn-2-one) using a chiral reducing agent like an Alpine-Borane reagent. | A viable route to obtain enantiopure (R)- or (S)-1,1,1-Trichloro-4-pentyn-2-ol from its corresponding ketone. | luc.edu |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric carbamates via reaction with a chiral isocyanate (Pirkle's method), followed by separation and cleavage. | Directly applicable for resolving racemic this compound. | google.com |
| Chirality Transfer | Transfer of stereochemical information from a chiral starting material to the product through a stereospecific reaction mechanism. | Palladium(II)-catalyzed oxidation of chiral allylic alcohols. | The chiral center of this compound could direct the stereochemistry of subsequent additions or rearrangements. | luc.edu |
Future Research Directions and Unexplored Avenues for 1,1,1 Trichloro 4 Pentyn 2 Ol
Exploration of Novel Catalytic Systems for Stereospecific Transformations of Alkynes
The stereochemical outcome of reactions involving the alkyne group of 1,1,1-Trichloro-4-pentyn-2-ol is a critical area for future investigation. The development of novel catalytic systems will enable precise control over the geometry of the resulting alkenes, which is fundamental for applications in materials science and medicinal chemistry.
Future research should focus on the stereodivergent functionalization of the terminal alkyne. rsc.org The use of first-row (3d) transition metals like cobalt, nickel, and copper offers sustainable and cost-effective alternatives to precious metals. rsc.orgchinesechemsoc.orgnih.gov These metals exhibit unique reactivity and selectivity. chinesechemsoc.org For instance, cobalt-based catalysts have shown remarkable potential in the stereoselective hydrogenation and hydrosilylation of alkynes, where selectivity can often be tuned by the choice of ligand or the addition of co-catalysts. rsc.orgchinesechemsoc.org Similarly, nickel-catalyzed systems, guided by specific multidentate ligands, can selectively produce either Z- or E-alkenes from the same alkyne substrate via hydrogenation. rsc.org
Tandem catalysis systems, such as those combining palladium and copper, could facilitate complex transformations like diastereodivergent hydroarylation, where the stereoselectivity can be switched by simply adjusting reaction additives. rsc.org The application of these advanced catalytic methods to this compound would provide access to a diverse range of stereochemically defined vinyl-trichloromethyl structures.
| Catalyst System | Transformation | Stereochemical Control | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Cobalt(II) with Phosphine Ligands | Hydrosilylation / Hydroboration | Regio- and stereoselective formation of alkenylsilanes or alkenylboron compounds. | Synthesis of functionalized vinylsilane and vinylboronate derivatives with defined stereochemistry. | chinesechemsoc.org |
| Nickel(II) with Multidentate Ligands (e.g., triphos, tetraphos) | Semi-hydrogenation | Ligand-guided switching between Z- and E-alkene products. | Selective synthesis of either (Z)- or (E)-1,1,1-trichloro-4-penten-2-ol. | rsc.org |
| Palladium/Copper Co-catalysis | Hydroarylation | Diastereodivergent synthesis of E- or Z-isomers controlled by alcohol additive stoichiometry. | Stereoselective introduction of aryl groups to the alkyne moiety. | rsc.org |
| Ruthenium Catalysis | Oxidative Annulation | High regioselectivity in the formation of heterocyclic structures like isocoumarins. | One-step synthesis of complex cyclized products from this compound. | rsc.org |
Development of Asymmetric Methodologies for Enantiopure Alkyne-Containing Compounds
The chiral center at the C2 position of this compound makes the development of asymmetric syntheses a high-priority research area. Access to enantiomerically pure forms of this compound and its derivatives is crucial for investigating their biological activity and for use as chiral building blocks.
Several strategies can be envisioned. One promising approach is the asymmetric reduction of a prochiral precursor, 1,1,1-trichloro-4-pentyn-2-one. Methodologies like the Noyori asymmetric hydrogenation, which are highly effective for converting β-ketoesters to enantiopure β-hydroxyesters, could be adapted for this purpose. chemrxiv.org This would install the chiral center with high stereocontrol while preserving the sensitive alkyne and trichloromethyl groups. chemrxiv.org
Another avenue is the use of asymmetric multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) coupling. mdpi.com While not a direct synthesis of the target alcohol, the principles of using chiral ligands with copper or other metals to control stereochemistry are directly applicable to related transformations. mdpi.com Furthermore, kinetic resolution presents a viable method for separating enantiomers from a racemic mixture of this compound. scispace.com This can be achieved through reactions where one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst, allowing for the isolation of both the unreacted starting material and the product in enantioenriched form. scispace.com The development of chiral auxiliaries that can be temporarily attached to the molecule to direct a stereoselective reaction and then be removed is also a well-established and powerful strategy. sci-hub.se
| Methodology | Principle | Applicability to this compound | Reference |
|---|---|---|---|
| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone precursor using a chiral catalyst (e.g., Noyori-type). | Direct synthesis of (R)- or (S)-1,1,1-trichloro-4-pentyn-2-ol from the corresponding ketone. | chemrxiv.org |
| Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of the racemic alcohol, allowing separation. | Separation of racemic this compound via enantioselective acylation or other transformations. | scispace.com |
| Chiral Auxiliary | A covalently bonded chiral group directs the stereochemical outcome of a reaction. | Use of an auxiliary to control reactions at a distance from the chiral center, or to synthesize the chiral center itself. | sci-hub.se |
| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric transformations. | Enantioselective additions or cyclizations involving the alkyne or hydroxyl group. | acs.org |
Mechanistic Studies of Less-Explored Reaction Pathways for Trichlorinated Alkynols
A deeper mechanistic understanding of the reactions of trichlorinated alkynols is essential for predicting their behavior and designing new synthetic applications. While many reactions of alcohols and alkynes are well-documented, the interplay between the trichloromethyl, hydroxyl, and alkyne functionalities can lead to unique and less-explored chemical pathways.
Future research should investigate thermal rearrangement reactions. For example, analogous tertiary allylic alcohols are known to undergo thermal isomerization via suprafacial-hydride shifts, and it is plausible that this compound could undergo similar or related rearrangements under thermal or catalytic conditions. Another area of interest is the reactivity of the trichloromethyl group itself. Studies on related compounds like methoxychlor (B150320) have shown that the C-Cl bonds can be sequentially reduced via electrocatalysis. researchgate.net Investigating the controlled, selective reduction of one or more C-Cl bonds in this compound could open pathways to novel dichloro- and monochloro-vinyl derivatives.
Furthermore, intramolecular cyclization reactions represent a significant unexplored avenue. The proximity of the hydroxyl and alkyne groups could facilitate acid- or metal-catalyzed cyclizations to form furan (B31954) or other heterocyclic derivatives. Mechanistic studies, combining experimental work (e.g., kinetic analysis, isotopic labeling) with computational modeling, will be crucial to elucidate the complex reaction landscapes, identify key intermediates, and understand the transition states involved in these novel transformations. nih.govwalisongo.ac.id
Integration with Flow Chemistry and Automated Synthesis Techniques
The translation of synthetic procedures for this compound and its derivatives from batch to continuous flow processing represents a major step towards more efficient, safer, and scalable chemical manufacturing. rsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly exothermic reactions or handling unstable intermediates. rsc.orgnih.gov
Future work should focus on developing telescoped flow syntheses, where multiple reaction steps are connected in a continuous sequence without intermediate isolation and purification. researchgate.net For example, the synthesis of this compound could be designed as a two-step flow process, followed by an in-line reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles. rsc.orgresearchgate.net
The integration of flow reactors with automated systems, potentially guided by artificial intelligence (AI), will accelerate the discovery and optimization of new reactions. thieme-connect.com Such platforms can rapidly screen libraries of catalysts, substrates, and reaction conditions, dramatically reducing the time required for process development. thieme-connect.com This approach would be invaluable for exploring the vast chemical space accessible from this compound and identifying optimal conditions for synthesizing derivatives with desired properties. acs.org
Computational Design of Novel Derivatives with Tuned Reactivity and Functionality
Computational chemistry provides a powerful tool for the rational design of new derivatives of this compound with tailored properties. By using methods like Density Functional Theory (DFT), researchers can predict how structural modifications will influence the molecule's electronic properties, reactivity, and interaction with biological targets. nih.govnih.gov
Future computational studies should focus on several key areas. First, modeling the reaction mechanisms of known and hypothetical transformations can provide crucial insights that are difficult to obtain experimentally. nih.gov This includes calculating the energy barriers for different reaction pathways, which can help predict product distributions and guide the selection of optimal catalysts and conditions. nih.gov
Second, in silico screening can be used to design novel derivatives with specific functionalities. For example, by systematically modifying substituents on the alkyne or replacing the chlorine atoms with other halogens, it is possible to tune the molecule's electrophilicity, steric profile, and lipophilicity. This allows for the design of compounds with enhanced reactivity for specific synthetic applications or improved binding affinity for a particular enzyme or receptor. This computational pre-screening can prioritize the most promising candidates for laboratory synthesis, saving significant time and resources.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,1,1-Trichloro-4-pentyn-2-ol, and how can reaction parameters be optimized?
- Methodological Answer : Start with propargyl alcohol derivatives and employ halogenation strategies using trichloromethylation agents (e.g., CCl₄ with catalytic Lewis acids). Optimize temperature (40–60°C) and reaction time (3–6 hours) to balance yield and selectivity. Post-synthesis, use fractional distillation or column chromatography for purification, as outlined in general alcohol synthesis protocols . Monitor reaction progress via TLC or GC-MS to identify intermediates.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should conflicting data be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments near the trichloromethyl and hydroxyl groups. Use deuterated solvents (e.g., CDCl₃) to avoid signal interference.
- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.
- Resolution of Ambiguities : Cross-validate with computational methods (e.g., DFT calculations) or X-ray crystallography if crystalline derivatives are obtainable .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced Research Questions
Q. How does the electron-withdrawing trichloromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CCl₃ group increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic attack. Investigate via Hammett plots or kinetic studies using varying nucleophiles (e.g., Grignard reagents). Compare with non-chlorinated analogs to isolate electronic effects .
Q. What computational approaches best model the stereoelectronic effects of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solvent interactions and transition states in catalytic cycles.
- Software Tools : Use Gaussian, ORCA, or CP2K with basis sets (e.g., 6-31G*) tailored for halogens .
Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) be systematically addressed?
- Methodological Answer :
- Standardization : Replicate experiments under controlled conditions (e.g., 25°C, 1 atm) using calibrated equipment.
- Error Analysis : Compare DSC/TGA data across studies to identify instrumental biases.
- Meta-Analysis : Apply statistical tools (e.g., weighted averages) to reconcile divergent literature values .
Q. What experimental designs are optimal for studying the compound’s stability under photolytic or thermal stress?
- Methodological Answer :
- Thermal Degradation : Use sealed ampules in oil baths (80–120°C) with periodic sampling for GC-MS analysis.
- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in quartz reactors; monitor degradation products via HPLC.
- Kinetic Modeling : Apply Arrhenius equations to derive activation energies .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Always include control experiments and replicate measurements to distinguish systematic vs. random errors.
- Advanced Characterization : Prioritize hyphenated techniques (e.g., LC-MS/MS) for complex mixtures.
- Safety-Centric Workflows : Integrate risk assessments into experimental planning phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
